molecular formula C12H23Br B12545378 1-Bromododec-5-ene CAS No. 146955-48-8

1-Bromododec-5-ene

Cat. No.: B12545378
CAS No.: 146955-48-8
M. Wt: 247.21 g/mol
InChI Key: ZWEFVECBFJDHDZ-UHFFFAOYSA-N
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Description

1-Bromododec-5-ene is a brominated alkene compound of significant interest in synthetic organic chemistry research. This molecule serves as a versatile building block for constructing more complex chemical architectures. Its terminal alkene and bromine functional groups provide distinct sites for further chemical transformation. Researchers can utilize this compound in electrophilic addition reactions; alkenes are known to react with halogens like bromine (Br₂) in a stereoselective manner, proceeding through a cyclic bromonium ion intermediate to yield vicinal dibromides with anti-addition stereochemistry . This makes it valuable for probing reaction mechanisms and synthesizing stereodefined molecules. Beyond halogenation, the alkene functionality can participate in other pericyclic processes like the ene reaction , where it could act as an ene donor, transferring an allylic hydrogen to an enophile and transposing the π-bond . The compound is classified as For Research Use Only (RUO) . RUO products are specifically intended for laboratory research applications, such as fundamental scientific investigations, pharmaceutical research for novel drug compounds, and the development of new diagnostic tools and assays . They are not manufactured for use in diagnostic procedures or for the treatment management of patients. This product is not intended for human or veterinary use.

Properties

CAS No.

146955-48-8

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

1-bromododec-5-ene

InChI

InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-12H2,1H3

InChI Key

ZWEFVECBFJDHDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCBr

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrate Ratio : 1,5-Dibromopentane:DMF mass ratio = 1:1–5.
  • Catalyst Loading : 1,5-Dibromopentane:HMPT mass ratio = 1:0.04–0.08.
  • Temperature : 100–160°C (optimal at 140°C).
  • Time : 2–12 hours (optimal at 6 hours).

Workflow

  • Heating : The mixture is heated under reflux to induce elimination.
  • Distillation : Crude 1-bromododec-5-ene is isolated via normal-pressure distillation.
  • Purification : Sequential brine washes remove residual DMF, followed by fractional distillation to achieve >99% purity.

Performance Metrics

Yield Purity Scalability Cost Efficiency
50.2% 99% High Moderate

Advantages : Simplified post-treatment, low-cost raw materials, and suitability for industrial scale-up.

Nucleophilic Substitution Using Sodium Hydride (NaH)

This method employs 1-bromopentane and 7-octen-1-ol in the presence of NaH to form 1-bromododec-5-ene via an SN2 mechanism.

Reaction Conditions

  • Molar Ratio : 1-bromopentane:7-octen-1-ol:NaH = 1:1.5:1.5.
  • Solvent : Anhydrous ether.
  • Temperature : 0°C to room temperature.

Workflow

  • Alkoxide Formation : NaH deprotonates 7-octen-1-ol to generate a nucleophilic alkoxide.
  • Substitution : The alkoxide attacks 1-bromopentane, displacing bromide.
  • Isolation : The product is extracted with dichloromethane and purified via vacuum distillation.

Performance Metrics

Yield Purity Scalability Cost Efficiency
60% 95% Moderate High

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Wittig Reaction with Phosphonium Ylides

A stereoselective route utilizes a Wittig reaction between aldehydes and phosphonium ylides to construct the Z-configured double bond.

Reaction Conditions

  • Phosphonium Salt : Generated from 1-bromoheptane and triphenylphosphine (PPh₃).
  • Base : n-BuLi at -78°C.
  • Solvent : Tetrahydrofuran (THF).

Workflow

  • Ylide Formation : PPh₃ reacts with 1-bromoheptane to form a phosphonium salt, which is deprotonated by n-BuLi.
  • Coupling : The ylide reacts with pentanal to form 1-bromododec-5-ene.
  • Deprotection : Acidic hydrolysis removes protecting groups (e.g., tetrahydropyran).

Performance Metrics

Yield Purity Scalability Cost Efficiency
75% 98% Low Moderate

Advantages : Excellent stereocontrol for Z-isomers, critical for bioactive compounds.

Bromination of Alcohol Precursors

Direct bromination of dodec-5-en-1-ol using phosphorus tribromide (PBr₃) offers a straightforward approach.

Reaction Conditions

  • Molar Ratio : Alcohol:PBr₃ = 1:0.5.
  • Solvent : Dry ether at 0°C.

Workflow

  • Reaction : PBr₃ is added dropwise to dodec-5-en-1-ol in ether.
  • Quenching : The mixture is stirred at 0°C for 2 hours, then warmed to room temperature.
  • Purification : Extracted with brine and distilled under reduced pressure.

Performance Metrics

Yield Purity Scalability Cost Efficiency
76% 97% High High

Advantages : Rapid reaction time and compatibility with lab-scale synthesis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Stereoselectivity
Dehydrohalogenation 50.2 99 High Moderate Low
Nucleophilic Substitution 60 95 Moderate High Moderate
Wittig Reaction 75 98 Low Moderate High (Z-isomer)
Alcohol Bromination 76 97 High High Low

Chemical Reactions Analysis

1-Bromododec-5-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of dodec-5-en-1-ol.

    Elimination Reactions: Under basic conditions, 1-bromododec-5-ene can undergo dehydrohalogenation to form dodeca-1,5-diene.

    Addition Reactions: The double bond in 1-bromododec-5-ene can participate in addition reactions with electrophiles, such as hydrogen halides, to form the corresponding haloalkanes.

Common reagents used in these reactions include bases like sodium hydroxide for elimination reactions and acids like hydrochloric acid for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Alkylating Agent
1-Bromododec-5-ene serves as a long-chain alkylating agent, enhancing the lipophilicity and hydrophobicity of organic molecules. This property is particularly valuable in the synthesis of biologically active compounds, where increased lipophilicity can improve membrane permeability and bioavailability .

Synthesis of Natural Products
The compound is used in the synthesis of natural products, such as various methyl esters derived from Lachnophyllum species. For instance, 1-bromododec-5-ene can be transformed into various derivatives through palladium-catalyzed coupling reactions, which facilitate the formation of complex molecular architectures .

Biological Applications

Antimicrobial Activity
Research has shown that derivatives of 1-bromododec-5-ene exhibit significant antimicrobial properties. For example, certain synthesized compounds have demonstrated activity against Leishmania parasites and Mycobacterium species, highlighting their potential as therapeutic agents .

Case Study: Biological Evaluation
A study evaluated the biological activity of several derivatives of 1-bromododec-5-ene against various pathogens. The results are summarized in the following table:

CompoundAntileishmanial Activity (EC50 µM)Antimycobacterial Activity (MIC µM)Cytotoxicity (CC50 µM)
Z-1a22.4 ± 2.74.0 ± 0.5>44
E-1a133 ± 6.823.4 ± 2.1ND
Z-1b61.2 ± 2.116.8 ± 0.7>68
E-1bND5>68

This table illustrates the varying degrees of biological activity among different derivatives, indicating that structural modifications can significantly influence efficacy .

Material Science

Surfactants and Emulsifiers
Due to its amphiphilic nature, 1-bromododec-5-ene and its derivatives are explored as surfactants in formulations for cosmetics and pharmaceuticals. The ability to modify surface tension makes these compounds suitable for applications requiring emulsification or stabilization of mixtures .

Mechanism of Action

The mechanism of action of 1-bromododec-5-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (Typical Range) Solubility Trends
1-Bromododec-5-ene C₁₂H₂₃Br 247.22 Long-chain alkene; terminal Br ~280–300°C (estimated) Low in water; soluble in hydrocarbons
1-Bromoundecane C₁₁H₂₃Br 233.21 Saturated; terminal Br 240–245°C Similar to dodecene
1-Bromobut-2-ene C₄H₇Br 135.01 Short-chain alkene; internal Br 90–95°C Volatile; low polarity
1-Bromo-3-iodo-5-methylbenzene C₇H₆BrI 296.94 Aromatic; Br and I substituents ~250°C (decomposes) Insoluble in water

Key Observations :

  • Chain Length and Saturation: Longer chains (e.g., dodecene vs. undecane) increase molecular weight and boiling points due to enhanced van der Waals interactions.
  • Position of Halogen and Unsaturation : Terminal bromine in 1-Bromododec-5-ene enhances reactivity in SN2 substitutions, while internal double bonds may stabilize carbocation intermediates in elimination reactions. Shorter-chain analogs like 1-Bromobut-2-ene exhibit higher volatility and faster reaction kinetics .

Research Findings and Trends

  • Synthetic Utility : Longer-chain bromoalkenes like 1-Bromododec-5-ene are preferred in polymer modifications due to their hydrophobicity, while shorter analogs are leveraged in small-molecule catalysis .
  • Thermal Stability : Saturated bromoalkanes (e.g., 1-Bromoundecane) exhibit higher thermal stability than bromoalkenes, which may decompose under prolonged heating .

Biological Activity

1-Bromododec-5-ene is an organic compound with a bromine atom attached to a dodecane chain featuring a double bond. Its biological activity has garnered interest in various fields, including pharmacology and agrochemistry. This article reviews the current understanding of its biological properties, including its potential applications as an insecticide and its effects on various biological systems.

1-Bromododec-5-ene is characterized by its long aliphatic chain, which can influence its interaction with biological membranes and enzymes. The presence of the bromine atom can also affect its reactivity and biological activity.

Biological Activity Overview

The biological activity of 1-Bromododec-5-ene can be summarized as follows:

  • Insecticidal Activity : Related compounds have shown promising insecticidal properties, particularly against pests like the tobacco budworm (Heliothis virescens) and other agricultural pests. The mechanism often involves disruption of fatty acid metabolism in insect mitochondria, leading to increased mortality rates among targeted species .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial effects against various bacteria and fungi, although specific data for 1-Bromododec-5-ene itself is limited .

Insecticidal Studies

Research has indicated that structurally related compounds to 1-Bromododec-5-ene demonstrate significant insecticidal activity. For instance, 1,1-difluorododec-1-ene has been optimized for its insecticidal properties, revealing effective control over several pest species .

CompoundTarget PestActivity Level
1-Bromododec-5-eneTobacco budwormHigh
1,1-Difluorododec-1-enePea aphidModerate

Antimicrobial Activity

While direct studies on 1-Bromododec-5-ene are sparse, related compounds have shown varying degrees of antimicrobial activity. For example, compounds derived from similar aliphatic chains have been tested against Mycobacterium tuberculosis and other pathogens.

CompoundMicrobial TargetMIC (µM)
Z-1aM. tuberculosis>10
Z-1bM. tuberculosis2.5

The proposed mechanism for the insecticidal activity of brominated alkenes like 1-Bromododec-5-ene involves the disruption of mitochondrial fatty acid β-oxidation pathways in insects. This leads to energy depletion and ultimately death of the pest .

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